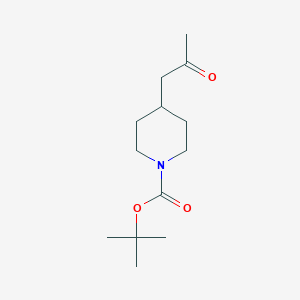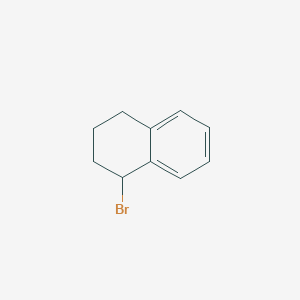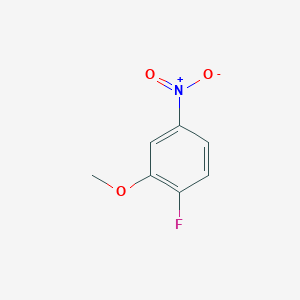
tert-ブチル 4-(2-オキソプロピル)ピペリジン-1-カルボン酸エステル
概要
説明
tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C13H23NO3. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of various piperidine derivatives. The compound is characterized by its piperidine ring structure, which is substituted with a tert-butyl group, a 2-oxopropyl group, and a carboxylate ester group.
科学的研究の応用
Chemistry: tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate is used as a building block in the synthesis of various piperidine-based compounds. It serves as an intermediate in the preparation of complex molecules for research and development in organic chemistry .
Biology and Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. It is involved in the development of drugs targeting neurological disorders and other medical conditions .
Industry: In the chemical industry, tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate is used in the production of agrochemicals, polymers, and specialty chemicals. Its versatility as a synthetic intermediate makes it valuable for various industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl bromoacetate under basic conditions. For example, the reaction of tert-butyl bromoacetate with piperidine in the presence of a base such as triethylamine can yield the desired product . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.
Industrial Production Methods: In industrial settings, the production of tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent choice, and reaction time.
化学反応の分析
Types of Reactions: tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the oxopropyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted piperidine derivatives.
作用機序
The mechanism of action of tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate depends on its specific application. In pharmaceutical research, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring structure allows for interactions with biological macromolecules, influencing biochemical pathways and physiological processes .
類似化合物との比較
- tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate
- tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate
- tert-Butyl 4-(3-bromo-2-oxopropyl)piperidine-1-carboxylate
Uniqueness: tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 2-oxopropyl group differentiates it from other piperidine derivatives, influencing its reactivity and applications .
特性
IUPAC Name |
tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-10(15)9-11-5-7-14(8-6-11)12(16)17-13(2,3)4/h11H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUNCPXYUNVRRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1CCN(CC1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70475887 | |
| Record name | 1-Boc-4-(2-oxopropyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70475887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206989-54-0 | |
| Record name | 1-Boc-4-(2-oxopropyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70475887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![[(2-Formyl-1-benzofuran-3-yl)thio]acetic acid](/img/structure/B1340092.png)


![4-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1340097.png)

